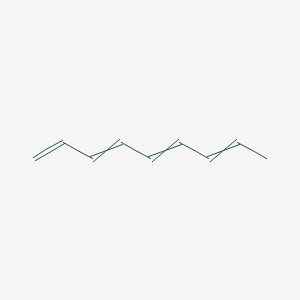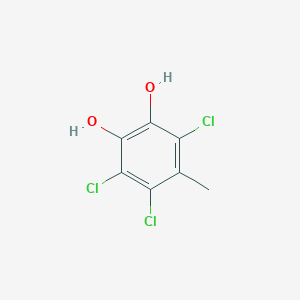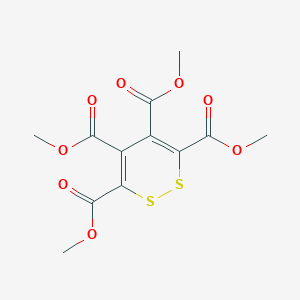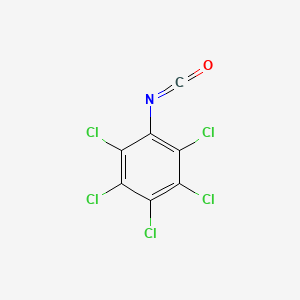
1,2,3,4,5-Pentachloro-6-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-isocyanatobenzene is a chlorinated aromatic compound with the molecular formula C7Cl5NO It is characterized by the presence of five chlorine atoms and an isocyanate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-isocyanatobenzene can be synthesized through the chlorination of benzene derivatives followed by the introduction of an isocyanate group. One common method involves the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting pentachlorobenzene is then reacted with phosgene (COCl2) to introduce the isocyanate group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes followed by phosgenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and chlorine gas.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-6-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of pentachlorophenol.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Reduction Reactions: The compound can be reduced to form pentachloroaniline.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols.
Catalysts: Iron(III) chloride for chlorination, and various catalysts for reduction reactions.
Solvents: Organic solvents such as dichloromethane and toluene.
Major Products
Pentachlorophenol: Formed through nucleophilic substitution.
Ureas and Carbamates: Formed through addition reactions with amines and alcohols.
Pentachloroaniline: Formed through reduction reactions.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-6-isocyanatobenzene has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-pentachloro-6-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of various derivatives. The chlorine atoms on the benzene ring can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentachloro-6-isocyanatobenzene can be compared with other chlorinated benzene derivatives:
Pentachloronitrobenzene: Similar in structure but contains a nitro group instead of an isocyanate group. It is used as a fungicide and has different reactivity.
Pentachlorophenol: Contains a hydroxyl group instead of an isocyanate group. It is used as a pesticide and wood preservative.
Pentachloroaniline: Contains an amino group instead of an isocyanate group. It is used in the synthesis of dyes and other chemicals.
Propriétés
Numéro CAS |
29173-60-2 |
|---|---|
Formule moléculaire |
C7Cl5NO |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-isocyanatobenzene |
InChI |
InChI=1S/C7Cl5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 |
Clé InChI |
XYUCULXRVSQDCG-UHFFFAOYSA-N |
SMILES canonique |
C(=NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


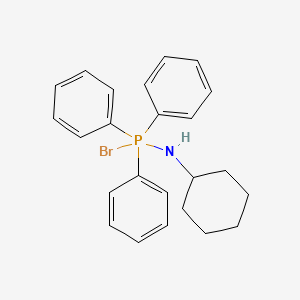
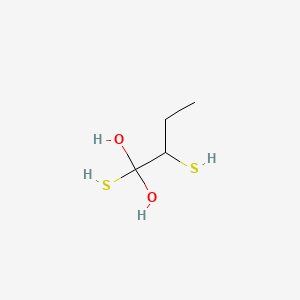
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
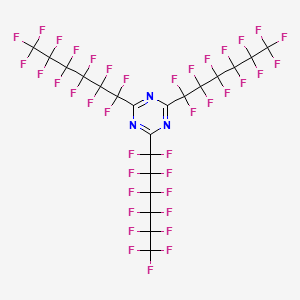
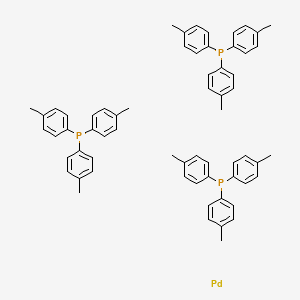
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
